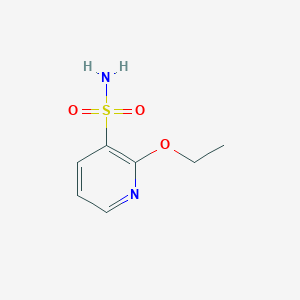

2-Ethoxypyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxypyridine-3-sulfonamide is a chemical compound with the formula C7H10N2O3S . It’s a versatile compound employed in various scientific studies due to its multifunctional nature. It enables researchers to explore its applications across diverse fields, such as medicinal chemistry, materials science, and biological research.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-Ethoxypyridine-3-sulfonamide is used in the synthesis of various heterocyclic compounds. A study outlines the synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides through a one-pot, two-stage method. This process involves nucleophilic addition and cyclization, highlighting the versatility of this compound in creating novel heterocyclic structures (Rozentsveig et al., 2013).

Antitumor Properties

Compounds from sulfonamide-focused libraries, including derivatives of this compound, have been evaluated for their antitumor properties. The research revealed that certain sulfonamides are potent cell cycle inhibitors and have progressed to clinical trials for their antitumor efficacy (Owa et al., 2002).

Residue Detection in Food Products

This compound is used in the detection of sulfonamide residues in food products. A method has been developed for the multi-residue analysis of sulfonamides, including this compound, in chicken and eggs using high-performance liquid chromatography. This application is significant for ensuring food safety and compliance with regulatory standards (Premarathne et al., 2017).

Medicinal Chemistry and Pharmaceutical Applications

In medicinal chemistry, this compound is utilized in creating pharmaceutical compounds. A study demonstrates the synthesis of various N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives. These compounds show potential for pharmaceutical or agrochemical properties, emphasizing the importance of this compound in developing new medicinal agents (Ghattas et al., 2014).

Environmental Impact and Degradation

The degradation of sulfonamides, including this compound, in the environment is a topic of research. A study found that sulfonamides undergo degradation through an unusual pathway initiated by ipso-hydroxylation, leading to the fragmentation of the parent compound. This research is crucial for understanding the environmental impact and breakdown of sulfonamides (Ricken et al., 2013).

Mécanisme D'action

Target of Action

2-Ethoxypyridine-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound interacts with its target by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, this compound inhibits the enzyme’s activity, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects several biochemical pathways. As folic acid is crucial for the synthesis of nucleotides, its deficiency leads to a decrease in DNA synthesis . This, in turn, affects cell division and growth, particularly in rapidly dividing cells such as bacteria .

Pharmacokinetics

The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Sulfonamides are generally well absorbed in the gastrointestinal tract . They are distributed widely in the body, including the cerebrospinal fluid, placenta, and fetal tissues . Metabolism of sulfonamides typically involves acetylation, glucuronidation, and oxidation . They are primarily excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, this compound prevents the formation of nucleotides, thereby inhibiting DNA synthesis . This results in the inhibition of bacterial cell division and growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances that compete for the same enzyme can affect the drug’s efficacy . Additionally, the pH of the environment can influence the ionization state of the drug, potentially affecting its absorption and distribution . Furthermore, resistance to sulfonamides can develop in bacteria through mutations or acquisition of resistance genes, which can significantly impact the drug’s effectiveness .

Propriétés

IUPAC Name |

2-ethoxypyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFJVVURCXHKOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1566767-66-5 |

Source

|

| Record name | 2-ethoxypyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2407291.png)

![4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2407292.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)

![Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2407296.png)

![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)

![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)

![tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2407308.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407311.png)